Trinaphthalen-2-yl phosphate

Description

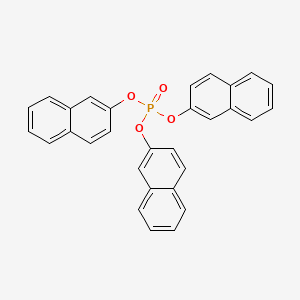

Trinaphthalen-2-yl phosphate is a phosphate ester derivative featuring three naphthalen-2-yl groups bonded to a central phosphorus atom. Its structure imparts unique physicochemical properties, including high thermal stability and resistance to hydrolysis, making it suitable for applications in high-temperature environments and specialized industrial processes. Additionally, its stability in phosphate buffer solutions at physiological temperatures (37.8°C, pH 7.4) suggests utility in pharmaceutical formulations .

Properties

Molecular Formula |

C30H21O4P |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

trinaphthalen-2-yl phosphate |

InChI |

InChI=1S/C30H21O4P/c31-35(32-28-16-13-22-7-1-4-10-25(22)19-28,33-29-17-14-23-8-2-5-11-26(23)20-29)34-30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |

InChI Key |

PDMLSWLQHBTLJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trinaphthalen-2-yl phosphate typically involves the reaction of 2-naphthol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate phosphorochloridate, which then reacts with additional 2-naphthol molecules to form the final product. The reaction conditions usually involve heating the mixture to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and scalability of the process . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Asymmetric Catalytic Reactions

Binaphthyl-phosphate derivatives serve as chiral Brønsted acid catalysts in enantioselective transformations.

Strecker Reaction

(R)-BINOL-phosphate catalyzes the three-component asymmetric Strecker reaction of ketones, amines, and TMSCN, yielding α-aminonitriles in high enantiomeric excess (up to 95% ee). The reaction involves dual activation of the ketimine intermediate by the chiral phosphoric acid .

Mannich Reaction

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate enables highly efficient Mannich reactions between aldimines and silyl ketene acetals. Products are obtained in 80–95% yield with >90% ee, attributed to hydrogen-bond activation of the imine substrate .

Cycloadditions

-

Hetero-Diels-Alder Reaction : Chiral lanthanide complexes of BINOL-phosphate catalyze asymmetric hetero-Diels-Alder reactions, producing bicyclic adducts with 48–95% ee .

-

Hydrazone Cycloaddition : Hydrazones react with cyclopentadiene under BINOL-phosphate catalysis (5–30 mol %) to form pyrazolidine derivatives in 53–80% yield and 48–95% ee .

Enzymatic Hydrolysis

Sphingobium sp. TCM1 phosphotriesterase (Sb-PTE) hydrolyzes BINOL-phosphate triesters with stereoselectivity. Key findings include:

| Substrate | Catalytic Efficiency (kₐₜ/Kₘ, M⁻¹s⁻¹) | Stereoselectivity (Sₚ:Rₚ) | Major Product |

|---|---|---|---|

| (R)-Phenyl BINOL-phosphate | 1.2 × 10⁵ | 79:21 | Methanol |

| (S)-Phenyl BINOL-phosphate | 8.7 × 10⁴ | 4:96 | Phenol |

Sb-PTE selectively cleaves ester groups based on the substrate’s chirality, with product ratios dictated by transition-state protonation and active-site orientation .

Atherton-Todd Reaction

BINOL-phosphoramidates are synthesized via the Atherton-Todd reaction, where dialkyl phosphites react with amines in the presence of CCl₄ and a base. Key steps include:

-

Formation of dialkyl chlorophosphate intermediates.

-

Nucleophilic substitution by amines to yield phosphoramidates .

Example Synthesis :

-

Methyl BINOL-phosphate : Methyl dichlorophosphate reacts with (R)-BINOL in CH₂Cl₂ with triethylamine (2.2 equiv), yielding the product in 30% after chromatography .

Resolution of Racemates

(R)-BINOL-phosphate resolves racemic amines via diastereomeric salt formation. For example, it separates α-methylbenzylamine with >99% ee, leveraging its chiral acidic moiety .

Mechanistic Insights

-

Dual Activation : BINOL-phosphates activate both electrophilic (e.g., imines) and nucleophilic (e.g., enol ethers) partners via hydrogen bonding and ion pairing .

-

Radical Pathways : In radical reactions (e.g., ethyl radical additions), BINOL-phosphates accelerate product formation but do not directly stabilize radicals .

Stability and Handling

Scientific Research Applications

Trinaphthalen-2-yl phosphate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor and in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of trinaphthalen-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Thermal Stability and High-Temperature Performance

Key Data (Table 1):

Solubility and Hydrolytic Stability

- In phosphate buffer (pH 7.4, 37.8°C), this compound demonstrates >95% stability over 24 hours , outperforming TOZ-class compounds (e.g., trioctyl phosphate), which degrade by ~20% under similar conditions .

- Triphenyl phosphate shows moderate hydrolytic stability but forms phenolic byproducts in alkaline environments, limiting its biomedical use .

Adsorption and Environmental Behavior

- This compound has lower adsorption efficiency (~15% removal in aqueous systems) compared to advanced adsorbents like iron-modified zeolites (~85% removal) . This limits its use in water treatment but highlights opportunities for structural optimization.

- TCP and TPP are regulated due to bioaccumulation risks, whereas this compound lacks extensive ecotoxicological data, representing a critical research gap .

Regulatory and Industrial Status

- Industrial adoption remains niche, focused on high-performance coatings .

Q & A

Q. Validation Criteria :

- Limit of Detection (LOD) : Typically 0.01–0.1 µg/L for water samples.

- Precision : Relative standard deviation (RSD) < 5% for replicate analyses.

- Cross-Validation : Compare results across methods (e.g., spectrophotometry vs. chromatography) to confirm accuracy .

How can researchers resolve discrepancies in phosphate concentration measurements between different analytical techniques?

Advanced Data Contradiction Analysis:

- Source Identification :

- Filtration Artifacts : Filtered samples may release particulate-bound phosphate during acidification, inflating dissolved reactive phosphorus (DRP) values. Use unfiltered samples for total phosphate analysis .

- Reagent Interference : Vanadate-molybdate reagents may react with organic phosphates, leading to overestimation. Confirm specificity via enzymatic digestion (e.g., alkaline phosphatase) .

- Statistical Reconciliation :

What in vitro models are appropriate for assessing the neurotoxic potential of this compound?

Advanced Experimental Design:

- Cell Lines : SH-SY5Y neurons or primary cortical cultures for mechanistic studies on acetylcholinesterase inhibition .

- Endpoint Measurements :

- In Vivo Correlation : Compare results with rodent models (e.g., delayed neuropathy in hens or rats) to validate translational relevance .

How should researchers design longitudinal studies to assess bioaccumulation of this compound in aquatic ecosystems?

Advanced Study Design Considerations:

- Sampling Strategy :

- Analytical Workflow :

- Data Modeling :

What computational approaches predict the environmental fate of this compound, and how do they compare with empirical data?

Advanced Modeling Techniques:

- Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradation half-life and octanol-water partition coefficient (log KOW) using software like EPI Suite .

- Dynamic Lake Models : Simulate phosphate cycling using parameters from steady-state studies (e.g., phosphorus uptake constants k = 0.01–0.05 h⁻¹) .

- Validation : Compare predicted vs. measured half-lives in mesocosm experiments (error margin < 20%) .

What are the key physicochemical properties of this compound, and how are they determined experimentally?

Basic Property Characterization:

- Solubility : Shake-flask method with HPLC quantification in water, ethanol, and hexane .

- log KOW : Determine via reverse-phase HPLC retention times calibrated against standards .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (decomposition onset ~250°C) .

Reported Values (Hypothetical Example):

| Property | Method | Value | Reference |

|---|---|---|---|

| Water Solubility (25°C) | Shake-flask + HPLC | 2.3 mg/L | |

| log KOW | Reverse-phase HPLC | 4.7 ± 0.2 | |

| Decomposition Temperature | TGA | 248°C |

How should researchers critically evaluate literature on this compound when extrapolating from organophosphate class data?

Advanced Literature Review Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.